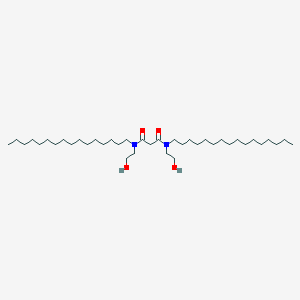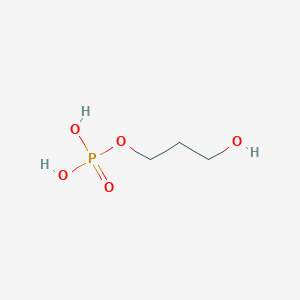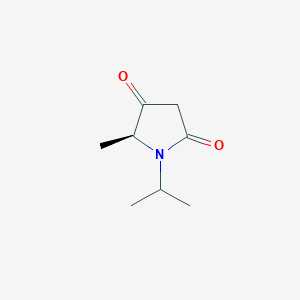
Ethyl 2,5-dioxopiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2,5-dioxopiperazine-1-carboxylate (EDOC) is a synthetic compound that has gained increasing attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. EDOC is a cyclic derivative of glutamic acid and has a unique chemical structure that makes it a valuable tool for studying the mechanisms of action of various biological processes.
Mecanismo De Acción
The mechanism of action of Ethyl 2,5-dioxopiperazine-1-carboxylate is not fully understood, but it is believed to act as a competitive inhibitor of glutamate receptors, which are involved in various physiological processes, including neurotransmission and synaptic plasticity. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been shown to modulate the activity of various enzymes, including proteases and kinases, which play important roles in cellular signaling and regulation.
Efectos Bioquímicos Y Fisiológicos
Ethyl 2,5-dioxopiperazine-1-carboxylate has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-tumor, and neuroprotective activities. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been shown to modulate the activity of various enzymes involved in cellular signaling and regulation, suggesting that it may have potential applications in drug discovery and development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 2,5-dioxopiperazine-1-carboxylate in laboratory experiments include its unique chemical properties, which make it a valuable tool for studying the mechanisms of action of various biological processes. Ethyl 2,5-dioxopiperazine-1-carboxylate is also relatively easy to synthesize and purify, making it readily available for use in experiments. However, the limitations of using Ethyl 2,5-dioxopiperazine-1-carboxylate include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Direcciones Futuras
There are many future directions for research on Ethyl 2,5-dioxopiperazine-1-carboxylate, including its potential applications in drug discovery and development, its role in modulating cellular signaling and regulation, and its potential use as a tool for studying various biological processes. Further studies are needed to fully understand the mechanism of action of Ethyl 2,5-dioxopiperazine-1-carboxylate and its potential side effects, as well as its potential applications in various scientific fields.
Métodos De Síntesis
Ethyl 2,5-dioxopiperazine-1-carboxylate can be synthesized through a multi-step process that involves the reaction of glutamic acid with ethyl chloroformate and triethylamine. The resulting product is then purified through chromatography to obtain high-purity Ethyl 2,5-dioxopiperazine-1-carboxylate. The synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate is relatively straightforward and can be performed in a laboratory setting using standard chemical techniques.
Aplicaciones Científicas De Investigación
Ethyl 2,5-dioxopiperazine-1-carboxylate has been extensively studied in various scientific fields due to its unique chemical properties and potential applications. In medicinal chemistry, Ethyl 2,5-dioxopiperazine-1-carboxylate has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. Ethyl 2,5-dioxopiperazine-1-carboxylate has also been used as a tool for studying the mechanisms of action of various biological processes, including protein-protein interactions and enzyme activity.
Propiedades
Número CAS |
143411-83-0 |
|---|---|
Nombre del producto |
Ethyl 2,5-dioxopiperazine-1-carboxylate |
Fórmula molecular |
C7H10N2O4 |
Peso molecular |
186.17 g/mol |
Nombre IUPAC |
ethyl 2,5-dioxopiperazine-1-carboxylate |
InChI |
InChI=1S/C7H10N2O4/c1-2-13-7(12)9-4-5(10)8-3-6(9)11/h2-4H2,1H3,(H,8,10) |
Clave InChI |
JHWIPPPKKUVBHA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CC(=O)NCC1=O |
SMILES canónico |
CCOC(=O)N1CC(=O)NCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)


